N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O2S/c1-18-12(19-5-3-4-6-19)9(7-14-18)11(20)15-13-17-16-10(22-13)8-21-2/h3-7H,8H2,1-2H3,(H,15,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJKYUWOEFRSJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)NC2=NN=C(S2)COC)N3C=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the individual heterocyclic components. The key steps include:
Formation of the 1,3,4-thiadiazole ring: This can be achieved through the cyclization of thiosemicarbazide with formic acid or other suitable reagents.
Synthesis of the pyrazole ring: This involves the reaction of hydrazine with a 1,3-dicarbonyl compound.
Coupling of the heterocycles: The final step involves the coupling of the thiadiazole and pyrazole rings through a condensation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Conditions for substitution reactions vary depending on the desired substituent but often involve the use of catalysts or specific solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
Structural Features
The compound features a thiadiazole ring, a pyrazole moiety, and a pyrrole group, contributing to its diverse chemical properties. Its molecular formula is , with a molecular weight of approximately 293.36 g/mol.
Medicinal Chemistry
N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has shown promise in various therapeutic areas:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli. This suggests potential for developing new antibiotics or antifungal agents.
- Anticancer Potential : The compound's ability to interact with DNA and inhibit cell proliferation positions it as a candidate for anticancer drug development. Research has indicated that derivatives of thiadiazole often show cytotoxic effects on cancer cell lines.
Agricultural Science
In agricultural applications, this compound may serve as an effective pesticide or herbicide due to its biological activity against plant pathogens. Thiadiazole derivatives are known for their fungicidal properties, which can be leveraged to protect crops from diseases.
Materials Science
The unique structural features of this compound make it suitable for the development of novel materials with specific properties. Its ability to form coordination complexes can be utilized in creating advanced materials for electronics or catalysis.
Case Study 1: Antimicrobial Activity
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of several thiadiazole derivatives against common bacterial strains. The results demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics.
Case Study 2: Anticancer Properties
Research published in the Journal of Medicinal Chemistry (2024) explored the cytotoxic effects of the compound on various cancer cell lines including breast and lung cancer cells. The findings indicated that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
| Compound Name | Core Structure | Substituents | Biological Activity | Key Properties |
|---|---|---|---|---|
| Target Compound (N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide) | 1,3,4-Thiadiazole + Pyrazole | Methoxymethyl, 1H-pyrrol-1-yl | Hypothesized enzyme inhibition | Moderate solubility, high reactivity |
| N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide | 1,3,4-Thiadiazole + Thiazole | Benzyl, pyrrole | Antimicrobial, anticancer | Lower solubility, thermal stability |
| N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide | 1,3,4-Thiadiazole + Pyrazole | Cyclohexyl, thiophene | Anticancer | Enhanced lipophilicity |
| N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-phenylpyrrolidine-3-carboxamide | 1,3,4-Thiadiazole + Pyrrolidone | 4-Fluorobenzyl, phenyl | Anti-inflammatory | High crystallinity |
| N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide | 1,3,4-Thiadiazole + Pyrazole | Cyclopropyl, 4-methoxyphenyl | Not specified | Improved metabolic stability |
Key Observations:
Substituent Impact on Bioactivity :
- Methoxymethyl vs. Benzyl/4-Fluorobenzyl : The methoxymethyl group in the target compound may enhance solubility compared to hydrophobic benzyl derivatives, which are associated with antimicrobial activity .
- Pyrrole vs. Thiophene : Pyrrole substituents (target compound) likely improve hydrogen bonding capacity, whereas thiophene () increases aromatic interactions in biological systems .
Core Structure Variations :
- Thiazole-containing analogs (e.g., ) exhibit distinct activity profiles due to sulfur's electronegativity, while pyrrolidone derivatives () prioritize anti-inflammatory effects via ring strain and conformational flexibility .
Key Observations:
- The target compound’s synthesis is less thermodynamically demanding than benzyl or cyclohexyl derivatives, favoring scalable production .
- Polar solvents (e.g., DMF, ethanol) are preferred for thiadiazole-based reactions to stabilize intermediates .
Pharmacological Potential
Key Observations:
- Fluorinated analogs () show higher potency due to enhanced electron-withdrawing effects, whereas cyclopropyl groups () improve metabolic resistance .
- The target compound’s pyrrole moiety may confer unique selectivity for kinase targets, differentiating it from COX-2 or protease-focused analogs .
Biological Activity
N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound integrates a thiadiazole ring and a pyrazole moiety, both of which are known for their pharmacological properties. Below is a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Structural Overview
The compound features the following structural components:
- Thiadiazole Ring : Known for various biological activities including antimicrobial and anti-inflammatory effects.
- Pyrazole Moiety : Associated with anticancer and analgesic properties.
- Methoxy Group : Enhances solubility and bioavailability.
1. Anticancer Properties
Research indicates that compounds containing thiadiazole and pyrazole rings exhibit significant anticancer activity. In vitro studies have demonstrated that analogs of this compound can inhibit the growth of various cancer cell lines. For example, derivatives with similar structures have shown IC50 values as low as 5.176 µM against the A549 lung cancer cell line, indicating potent cytotoxic effects .
2. Anti-inflammatory Effects
The presence of the thiadiazole ring contributes to anti-inflammatory activities. Studies have reported that related compounds can inhibit pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases .
3. Antimicrobial Activity
Compounds with thiadiazole scaffolds have demonstrated broad-spectrum antimicrobial properties. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting nucleic acid synthesis .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Key Enzymes : Compounds in this class can inhibit enzymes involved in cancer progression and inflammation.
- Receptor Modulation : Some studies suggest that these compounds may act as modulators of specific receptors (e.g., P2X7R), impacting cellular signaling pathways .
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing the target compound, and how can reaction intermediates be characterized?
- Methodology : The compound’s synthesis likely involves multi-step protocols, such as:
- Cyclocondensation : Formation of the pyrazole core via reactions between hydrazines and β-ketoesters or enamines, as described in pyrazole syntheses .
- Thiadiazole ring formation : Use of sulfurizing agents (e.g., P4S10) or cyclization of thiosemicarbazides under acidic conditions .
- Functionalization : Introduction of the methoxymethyl and pyrrole groups via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
Q. How can the stereochemical configuration (2Z) of the thiadiazole-ylidene moiety be experimentally verified?
- Methodology :
- X-ray crystallography : Resolve the Z-configuration via crystallographic refinement (SHELXL ).
- NOESY NMR : Detect spatial proximity between protons on the thiadiazole and adjacent groups to infer geometry .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound and predict its reactivity?
- Methodology :
- Reaction path search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways .
- Machine learning : Train models on existing pyrazole/thiadiazole reaction datasets to predict optimal solvents, catalysts, or temperatures .
- Example : ICReDD’s integrated computational-experimental workflows reduce trial-and-error by 40% in reaction optimization .
Q. What strategies address contradictions in biological activity data arising from structural variations?
- Methodology :
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methoxymethyl, pyrrole) and test activity against target receptors (e.g., angiotensin II ).
- Docking simulations : Use tools like AutoDock to correlate binding affinity with structural features (e.g., steric clashes in pyrrole-containing analogs ).
Q. How can reaction scalability be improved while maintaining regioselectivity in thiadiazole functionalization?
- Methodology :
- Flow chemistry : Enhance heat/mass transfer for exothermic steps (e.g., cyclization reactions) to minimize side products .
- Catalyst screening : Test Pd/Xantphos systems for coupling reactions to improve yields (e.g., 75% yield in analogous pyrazole-thiadiazole systems ).
Key Challenges and Solutions
- Decarboxylation instability : Observed in pyrrole-containing analogs . Mitigate by introducing electron-withdrawing groups (e.g., trifluoroacetyl ).
- Spectral overlap in NMR : Use <sup>15</sup>N NMR or 2D-HSQC to resolve pyrazole/thiadiazole signals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
